molecular formula C19H16Cl2N2O2 B5964653 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide

Cat. No.: B5964653
M. Wt: 375.2 g/mol
InChI Key: BVFFZNYGLOQXSI-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenoxy group and a quinoline moiety, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 3,4-dichlorophenol, which is then reacted with chloroacetic acid to form 3,4-dichlorophenoxyacetic acid.

    Quinoline Derivative Preparation: Separately, 2-methylquinoline is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Coupling Reaction: The final step involves the coupling of the 3,4-dichlorophenoxyacetic acid with the 2-methylquinoline derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antiviral and antibacterial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or ion channels.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound used as a herbicide.

    2-methyl-4-chlorophenoxyacetic acid: Another herbicide with similar structural features.

    3,5-dibromo-4-hydroxybenzonitrile: A compound with similar phenoxy group but different substituents.

Uniqueness

2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide is unique due to its combination of a dichlorophenoxy group and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-12-8-13(15-4-2-3-5-18(15)23-12)10-22-19(24)11-25-14-6-7-16(20)17(21)9-14/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFFZNYGLOQXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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